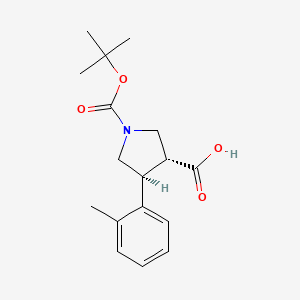

(3R,4S)-1-(tert-Butoxycarbonyl)-4-(o-tolyl)pyrrolidine-3-carboxylic acid

Description

(3R,4S)-1-(tert-Butoxycarbonyl)-4-(o-tolyl)pyrrolidine-3-carboxylic acid (CAS: 957476-23-2) is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at position 1 and an ortho-methylphenyl (o-tolyl) substituent at position 4. Its molecular formula is C₁₇H₂₃NO₄, with a molecular weight of 305.37 g/mol . The compound is widely used as a building block in medicinal chemistry, particularly in peptide synthesis and drug discovery, where the Boc group facilitates amine protection during solid-phase synthesis. The o-tolyl group contributes steric bulk and modulates electronic properties, influencing binding interactions in biological systems.

Properties

IUPAC Name |

(3R,4S)-4-(2-methylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO4/c1-11-7-5-6-8-12(11)13-9-18(10-14(13)15(19)20)16(21)22-17(2,3)4/h5-8,13-14H,9-10H2,1-4H3,(H,19,20)/t13-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPRFKCUIVZCVND-KGLIPLIRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2CN(CC2C(=O)O)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1[C@H]2CN(C[C@@H]2C(=O)O)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00676608 | |

| Record name | (3R,4S)-1-(tert-Butoxycarbonyl)-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957476-23-2 | |

| Record name | (3R,4S)-1-(tert-Butoxycarbonyl)-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(3R,4S)-1-(tert-Butoxycarbonyl)-4-(o-tolyl)pyrrolidine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for (3R,4S)-1-(tert-Butoxycarbonyl)-4-(o-tolyl)pyrrolidine-3-carboxylic acid is with a molecular weight of 305.37 g/mol. The compound features a pyrrolidine ring with a tert-butoxycarbonyl (Boc) protecting group, which is crucial for its stability and reactivity in biological systems.

Mechanisms of Biological Activity

- Inhibition of Enzymatic Activity : Research indicates that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. Its structural similarity to other known inhibitors suggests it could interfere with enzyme-substrate interactions.

- Antitumor Activity : Preliminary studies have shown that derivatives of pyrrolidine compounds exhibit cytotoxic effects on various cancer cell lines. The specific mechanism may involve the induction of apoptosis or inhibition of cell proliferation.

- Neuroprotective Effects : Some studies suggest that compounds with similar structures have neuroprotective properties, potentially through the modulation of neurotransmitter systems.

Table 1: Summary of Biological Activities

Detailed Research Findings

- Antitumor Studies : A study involving various pyrrolidine derivatives reported that (3R,4S)-1-(tert-Butoxycarbonyl)-4-(o-tolyl)pyrrolidine-3-carboxylic acid exhibited significant cytotoxicity against several cancer cell lines, including breast and lung cancer models. The compound's mechanism was linked to apoptosis induction through the mitochondrial pathway.

- Neuroprotective Mechanisms : Research published in medicinal chemistry journals highlighted the neuroprotective potential of similar pyrrolidine compounds. These compounds were found to reduce neuronal apoptosis and improve cell viability under oxidative stress conditions.

Scientific Research Applications

Chemical Properties and Structure

- Chemical Formula : CHN O

- CAS Number : 104668-13-5

- Molecular Weight : 303.37 g/mol

The compound features a pyrrolidine ring with a tert-butoxycarbonyl (Boc) protecting group, which is crucial in synthetic chemistry for the protection of amines during reactions.

Synthesis of Bioactive Compounds

(3R,4S)-1-(tert-Butoxycarbonyl)-4-(o-tolyl)pyrrolidine-3-carboxylic acid serves as an intermediate in the synthesis of various bioactive molecules. Its structure allows for modifications that lead to the development of pharmaceuticals with enhanced efficacy and reduced side effects.

Case Study:

A study demonstrated the use of this compound in synthesizing novel pyrrolidine derivatives that exhibit anti-cancer properties. The derivatives were tested against various cancer cell lines, showing promising results in inhibiting cell proliferation .

Peptide Synthesis

The Boc protecting group is widely used in peptide synthesis to protect amino groups during coupling reactions. This compound can be utilized to synthesize peptides with specific sequences that are crucial for biological activity.

Data Table: Peptide Synthesis Using Boc Protected Amino Acids

| Peptide Sequence | Yield (%) | Biological Activity |

|---|---|---|

| Ac-FGFR(1-5) | 85 | Antagonist |

| Ac-GHRH(1-29) | 90 | Growth Hormone Releasing |

| Ac-CGRP(1-37) | 80 | Vasodilatory agent |

Asymmetric Synthesis

The compound plays a critical role in asymmetric synthesis, where it can be used to produce chiral intermediates. The stereochemistry of (3R,4S)-1-(tert-Butoxycarbonyl)-4-(o-tolyl)pyrrolidine-3-carboxylic acid is beneficial for creating compounds with specific optical activities.

Case Study:

Research has shown that this compound can be incorporated into synthetic pathways to yield chiral alcohols and acids, which are valuable in pharmaceuticals and agrochemicals .

Development of New Therapeutics

The ongoing research into the applications of (3R,4S)-1-(tert-Butoxycarbonyl)-4-(o-tolyl)pyrrolidine-3-carboxylic acid is focused on its potential as a scaffold for new therapeutic agents. Researchers are exploring its modifications to enhance solubility and bioavailability.

Data Table: Recent Research Findings

| Modification Type | Compound Name | Activity |

|---|---|---|

| Alkylation | Alkylated Pyrrolidine Derivative | Anti-inflammatory |

| Aromatic Substitution | Substituted Pyrrolidine | Antimicrobial |

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Electronic Effects :

- Electron-withdrawing groups (e.g., nitro in , trifluoromethyl in ) increase acidity of the carboxylic acid (pKa ~4–5) and enhance electrophilicity, making these derivatives suitable for nucleophilic substitution reactions.

- Electron-donating groups (e.g., methoxy in , hydroxy in ) improve solubility in polar solvents and may enhance binding to hydrophilic targets.

- Bulkier substituents (e.g., 3-isopropylphenyl in ) may limit access to certain binding pockets but improve metabolic stability.

- Hydroxy and methoxy groups () enhance hydrogen-bonding capacity, critical for interactions with biological targets like kinases or GPCRs.

Preparation Methods

Boc Protection of Pyrrolidine-3-carboxylic Acid Derivatives

The Boc protection is a critical step to stabilize the nitrogen and facilitate further functionalization. Several methods have been reported:

These methods provide efficient Boc protection with high purity and yield, suitable for sensitive chiral substrates.

Introduction of the o-Tolyl Group at the 4-Position

The installation of the o-tolyl substituent on the pyrrolidine ring typically involves:

- Use of chiral precursors bearing the o-tolyl group.

- Stereoselective alkylation or arylation reactions.

- Resolution or asymmetric synthesis to obtain the (3R,4S) stereochemistry.

While explicit detailed procedures for the o-tolyl substitution are less commonly published, the compound (3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(m-tolyl)pyrrolidine-3-carboxylic acid, a close positional isomer, is synthesized through multi-step routes involving chiral resolution and protecting group strategies. This suggests similar methodologies apply for the o-tolyl derivative.

Stereoselective Pyrrolidine Ring Construction and Functionalization

- Starting from (3S)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid, reduction with borane reagents (e.g., BH3 in THF) can yield hydroxymethyl intermediates, which are further elaborated.

- Coupling reactions using carbodiimide chemistry (e.g., EDC·HCl) with additives like 1-hydroxy-7-aza-benzotriazole (HOAt) in DMF allow formation of amide bonds or further functionalization under mild conditions at room temperature.

- Temperature control (0 to 25 °C) and pH monitoring are essential for maintaining stereochemical integrity and high purity.

Purification and Characterization

- The crude products are typically purified by extraction with organic solvents (ethyl acetate, dichloromethane), acid-base washings, and silica gel chromatography.

- Crystallization from solvents such as heptane at low temperatures (0–5 °C) is employed to obtain pure solid products with high stereochemical purity and spectral purity (>99% by HPLC).

- Analytical characterization includes 1H and 13C NMR, IR spectroscopy, mass spectrometry (ESI, EI), and HPLC purity assessments.

Summary Table of Key Preparation Steps

Research Findings and Considerations

- The Boc protection step is critical for stabilizing the nitrogen and enabling selective functionalization without racemization.

- Temperature and pH control during synthesis and workup are essential to maintain stereochemical integrity.

- The use of mild reducing agents and coupling reagents ensures high yields and purity.

- Crystallization and chromatographic techniques are necessary to achieve high enantiomeric excess and chemical purity.

- The synthetic routes are adaptable to prepare analogues with different aryl substituents, such as m-tolyl or cyclohexylmethyl groups, indicating versatility in the methodology.

Q & A

Q. What are the key synthetic routes for (3R,4S)-1-(tert-Boc)-4-(o-tolyl)pyrrolidine-3-carboxylic acid?

A robust method involves stereospecific chlorination of aziridinium ion intermediates followed by nitrile anion cyclization. Starting from chiral epoxides (e.g., (R)-styrene oxide), the process achieves regioselective ring-opening and avoids intermediate purification, yielding crystalline product with >84% overall yield . Alternative routes include asymmetric synthesis using tert-butoxycarbonyl (Boc) protection and resolution of enantiomers via chiral auxiliaries .

Q. How should researchers characterize this compound spectroscopically?

Key techniques include:

Q. What are optimal storage conditions to ensure stability?

Store in airtight, light-protected containers at 2–8°C under inert gas (e.g., N₂). Avoid prolonged exposure to moisture, as Boc groups are hydrolytically labile .

Q. Which purification methods are effective for isolating this compound?

Crystallization from ethanol/water mixtures achieves >99% purity . For impurities with similar polarity, reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves diastereomers .

Advanced Research Questions

Q. How can stereochemical inconsistencies in synthesis be resolved?

Use chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers. Alternatively, employ asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) during aziridinium ion formation to enforce (3R,4S) configuration . Kinetic resolution during cyclization steps also minimizes racemization .

Q. What catalytic conditions optimize yield in large-scale synthesis?

Pilot-scale studies (17 kg output) recommend:

Q. How should conflicting spectroscopic data (e.g., NMR splitting patterns) be addressed?

Q. What derivatization strategies enhance biological activity or solubility?

- Amide formation : React carboxylic acid with amines (EDC/HOBt coupling) to create prodrugs .

- Esterification : Methyl ester derivatives improve membrane permeability (e.g., 96% yield via DCC/DMAP) .

- Boc deprotection : Use TFA in DCM to expose secondary amines for further functionalization .

Data Contradiction Analysis Example

Conflicting yields (76% vs. 36% purity in derivatives ) may arise from:

Reagent quality : Trace moisture degrades Boc groups; use molecular sieves.

Cyclization kinetics : Monitor reaction progress via TLC to halt at optimal conversion.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.